(R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride
Description
Properties
IUPAC Name |
methyl 3-[(1R)-1-aminoethyl]benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7(11)8-4-3-5-9(6-8)10(12)13-2;/h3-7H,11H2,1-2H3;1H/t7-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFQSOTUHJSZHY-OGFXRTJISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)C(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to (R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride: Synthesis, Characterization, and Applications
This guide provides an in-depth technical overview of (R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride, a chiral building block of significant interest to researchers and professionals in drug development and organic synthesis.
Introduction and Significance
(R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride is a chiral amine derivative with the CAS number 1236353-78-8 .[1] Its molecular structure, featuring a stereodefined chiral center, a primary amine, and a methyl ester, makes it a valuable intermediate for the synthesis of complex, enantiomerically pure molecules. In the pharmaceutical industry, the use of single-enantiomer drugs is paramount, as different enantiomers of a chiral molecule can exhibit varied pharmacological and toxicological profiles. This compound serves as a critical synthon, enabling the construction of intricate molecular architectures with precise stereochemical control, which is essential for developing safe and efficacious drug candidates.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of (R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride is presented in the table below.
| Property | Value | Source |
| CAS Number | 1236353-78-8 | [1] |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [4] |
| Molecular Weight | 215.68 g/mol | [5] |
| Appearance | White to off-white solid (predicted) | General Knowledge |
| Solubility | Soluble in water, methanol, ethanol (predicted) | General Knowledge |
Synthesis and Purification
The synthesis of enantiomerically pure (R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride can be approached through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture. The choice of method often depends on factors such as scalability, cost, and desired enantiomeric purity.
Asymmetric Synthesis via Reductive Amination
Asymmetric reductive amination of a prochiral ketone is a highly efficient method for establishing the chiral amine center. This approach offers the advantage of directly producing the desired enantiomer, thereby maximizing theoretical yield.
A plausible synthetic route starting from 3-acetylbenzoic acid is outlined below. The initial esterification is a standard procedure to protect the carboxylic acid and introduce the methyl ester functionality.[6][7][8][9] The subsequent asymmetric reductive amination is the key stereochemistry-determining step.
Caption: Asymmetric synthesis of the target compound.
Experimental Protocol: Asymmetric Reductive Amination
-
Esterification of 3-Acetylbenzoic Acid:
-
To a solution of 3-acetylbenzoic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-acetylbenzoate.
-
-
Asymmetric Reductive Amination:
-
In a reaction vessel under an inert atmosphere, dissolve methyl 3-acetylbenzoate (1.0 eq) in an appropriate solvent such as toluene or THF.
-
Add a source of ammonia (e.g., ammonia in methanol or ammonium chloride with a base) and a Lewis acid like titanium(IV) isopropoxide to form the imine in situ.
-
Introduce a chiral catalyst system, for instance, a rhodium or iridium complex with a chiral phosphine ligand (e.g., a derivative of BINAP or WALPHOS).[10]
-
Pressurize the vessel with hydrogen gas or add a suitable chemical reductant (e.g., a borohydride). The specific conditions (temperature, pressure, reaction time) will depend on the chosen catalyst.
-
After the reaction is complete (monitored by GC or LC-MS), quench the reaction carefully.
-
Work up the reaction mixture, typically involving filtration to remove the catalyst and extraction to isolate the free amine.
-
-
Hydrochloride Salt Formation:
-
Dissolve the purified (R)-Methyl 3-(1-aminoethyl)benzoate in a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrogen chloride in ether or isopropanol with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ether, and dry under vacuum to obtain the final product.
-
Chiral Resolution of Racemic Methyl 3-(1-aminoethyl)benzoate
An alternative and often practical approach is the resolution of a racemic mixture of methyl 3-(1-aminoethyl)benzoate. This method involves the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid or its derivatives.[1][11][12][13] The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.
Caption: Chiral resolution via diastereomeric salt formation.
Experimental Protocol: Chiral Resolution
-
Synthesis of Racemic Methyl 3-(1-aminoethyl)benzoate:
-
The racemic amine can be synthesized via standard reductive amination of methyl 3-acetylbenzoate using a non-chiral reducing agent like sodium borohydride in the presence of an ammonia source.
-
-
Diastereomeric Salt Formation:
-
Dissolve the racemic methyl 3-(1-aminoethyl)benzoate (1.0 eq) in a suitable solvent, such as methanol or ethanol.
-
In a separate flask, dissolve an equimolar or slightly less than equimolar amount of a chiral resolving agent (e.g., L-(-)-tartaric acid) in the same solvent, heating gently if necessary.
-
Slowly add the resolving agent solution to the racemic amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then potentially cool further in an ice bath to induce crystallization of one of the diastereomeric salts.
-
-
Fractional Crystallization:
-
Collect the precipitated solid by filtration. This solid will be enriched in one diastereomer.
-
The enantiomeric purity of the salt can be improved by recrystallization from a suitable solvent. The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor or the salt.
-
-
Liberation of the Free Amine and Salt Formation:
-
Suspend the diastereomerically pure salt in a mixture of water and an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Add a base, such as 1M sodium hydroxide, to neutralize the tartaric acid and liberate the free amine into the organic layer.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the enantiomerically enriched free amine.
-
Proceed with hydrochloride salt formation as described in the asymmetric synthesis protocol.
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of (R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically in the range of 7.4-8.0 ppm), a quartet for the methine proton (CH-NH₂), a singlet for the methyl ester protons (around 3.9 ppm), and a doublet for the methyl group protons adjacent to the chiral center. The integration of these signals should correspond to the number of protons in the molecule.[14][15][16]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester (around 166 ppm), the aromatic carbons, the chiral methine carbon, the methyl ester carbon, and the methyl group carbon.[14]
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H bonds of the primary amine (around 3300-3400 cm⁻¹), the C=O stretch of the ester (around 1720 cm⁻¹), and C-O stretches (around 1100-1300 cm⁻¹).[17]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the free amine and characteristic fragmentation patterns.[17]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the definitive method for determining the enantiomeric purity (enantiomeric excess, ee) of the final product. The separation of enantiomers is typically achieved using a chiral stationary phase (CSP).[18][19][20][21]
Illustrative Chiral HPLC Method:
-
Column: A polysaccharide-based chiral column, such as one with a cellulose or amylose derivative stationary phase (e.g., Chiralcel® OD-H, Chiralpak® AD-H), is often effective for separating chiral amines.[18]
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would be a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol or ethanol. A small amount of an amine additive like diethylamine (DEA) is often included to improve peak shape and resolution.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm).
-
Procedure:
-
Prepare a solution of the racemic compound to determine the retention times of both the (R) and (S) enantiomers.
-
Prepare a solution of the synthesized (R)-enantiomer.
-
Inject the samples onto the equilibrated chiral HPLC system.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers in the chromatogram of the synthesized sample.
-
Applications in Drug Development
Chiral amines like (R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride are valuable building blocks in the synthesis of active pharmaceutical ingredients (APIs).[22][23] Their utility stems from the ability to introduce a specific stereocenter into a larger molecule, which is often crucial for biological activity. This compound can be used in the synthesis of various classes of therapeutic agents, including but not limited to:
-
Enzyme Inhibitors: The primary amine can act as a key binding element or be further functionalized to interact with the active site of an enzyme.
-
Receptor Agonists and Antagonists: The chiral center can dictate the precise three-dimensional arrangement required for selective binding to a biological receptor.
-
Complex Heterocyclic Systems: The amine and ester functionalities provide handles for a variety of chemical transformations to construct more complex molecular frameworks.[24][25]
The development of deuterated drugs, which involves replacing hydrogen atoms with deuterium to alter metabolic pathways, is an emerging area where such building blocks could also find application.[26]
Conclusion
(R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride is a key chiral intermediate with significant potential in pharmaceutical research and development. Its synthesis, whether through asymmetric methods or chiral resolution, allows for the creation of enantiomerically pure compounds. The analytical techniques outlined in this guide are crucial for ensuring the quality and stereochemical integrity of this important building block. As the demand for stereochemically pure pharmaceuticals continues to grow, the importance of synthons like (R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride in the drug discovery pipeline will undoubtedly increase.
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pKa values of (R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride
An In-Depth Technical Guide to the Physicochemical Characterization of (R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride: Focus on pKa Determination
Executive Summary: The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. This property profoundly influences a compound's pharmacokinetic and pharmacodynamic profiles, including its absorption, distribution, metabolism, excretion (ADME), solubility, and target engagement.[1][2][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the theoretical estimation and experimental determination of the pKa value for (R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride. We delve into the structural rationale for its ionization behavior, compare state-of-the-art computational prediction tools, and provide detailed, field-proven protocols for gold-standard experimental methodologies, including potentiometric titration and UV-Vis spectrophotometry. The causality behind experimental choices is explained to ensure robust and reproducible results, establishing a framework for the self-validating characterization of this and similar pharmaceutical compounds.
Introduction to the Molecule and the Importance of pKa
The Critical Role of pKa in Drug Development
The ionization state of an active pharmaceutical ingredient (API) is a cornerstone of its behavior in biological systems.[3] Most physiological environments have a tightly regulated pH, such as the blood (pH ≈ 7.4) and the stomach (pH ≈ 1-3.5).[1] A molecule's pKa determines the ratio of its protonated (charged) to deprotonated (neutral) forms in these environments, which directly impacts:
-
Solubility: Ionized species are generally more water-soluble than their neutral counterparts.
-
Permeability: Neutral species typically permeate biological membranes, like the intestinal wall or the blood-brain barrier, more readily than charged species.[4]
-
Target Binding: The specific charge state of a molecule can be critical for its interaction with the active site of a protein target.
Therefore, the precise determination of pKa is not merely an academic exercise but a critical step in rational drug design and lead optimization.[2][5]
Structural Analysis of (R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride
(R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride possesses two key functional groups: a primary aliphatic amine and a methyl ester attached to a benzene ring.
-
Primary Aliphatic Amine: This is the primary ionizable center of the molecule. In its hydrochloride salt form, this amine is protonated (-NH3+). This ammonium group is a weak acid and will deprotonate to the neutral amine (-NH2) as the pH increases. The pKa value of interest for this compound is the pKa of this conjugate acid.
-
Methyl Ester: The methyl ester group (-COOCH3) is not appreciably acidic or basic within the conventional aqueous pH range and will not have a measurable pKa under physiological conditions.[6][7]
Predicted pKa Value and Rationale
No experimentally determined pKa value for (R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride is readily available in the public literature. However, we can formulate a strong hypothesis based on structurally similar compounds. The primary aliphatic amine is electronically insulated from the benzene ring by a methylene group. Therefore, its basicity should be similar to other simple primary alkylamines. For instance, the pKa of the conjugate acid of ethylamine is consistently reported to be in the range of 10.6 to 10.87.[8][9][10][11] The electron-withdrawing character of the meta-substituted methyl benzoate group on the phenyl ring will have a minor, distance-attenuated acid-strengthening (base-weakening) effect on the ammonium group. Thus, the pKa is expected to be slightly lower than that of ethylamine.
Predicted pKa: A reasonable estimate for the pKa of the protonated amine in (R)-Methyl 3-(1-aminoethyl)benzoate would be in the range of 9.5 - 10.5 .
In Silico pKa Prediction: A First-Principles Approach
In modern drug discovery, computational tools are indispensable for the high-throughput screening of chemical libraries.[2] Various software packages can predict pKa values with increasing accuracy.
Overview of Computational Methodologies
pKa prediction software utilizes several underlying methods:
-
Empirical Methods: These approaches rely on large databases of experimentally determined pKa values and use quantitative structure-property relationship (QSPR) models based on Hammett-type equations and other molecular descriptors. Examples include ACD/pKa DB and ADME Boxes.[12][13]
-
Quantum Mechanical (QM) Methods: These are physics-based approaches that calculate the energies of the protonated and deprotonated species to determine the pKa. While theoretically rigorous, they can be computationally expensive and less accurate for large, diverse datasets without empirical corrections.[12][14]
-
Machine Learning Models: Newer approaches, like graph-convolutional neural networks, learn chemical patterns from molecular graphs to predict pKa values, offering high speed and accuracy.[15]
Leading software platforms often report a mean absolute deviation of 0.4 to 0.7 log units from experimental values for well-represented chemical spaces.[12][16]
Generalized Workflow for pKa Characterization
A robust characterization of a novel compound's pKa integrates both computational and experimental approaches. The in silico prediction provides a strong starting point, guiding the selection of appropriate pH ranges and analytical methods for experimental validation.
Caption: General workflow for robust pKa determination.
Experimental Determination of pKa: Gold Standard Methodologies
Experimental measurement remains the definitive source for pKa values.[5] The choice of method depends on the compound's properties, such as solubility and the presence of a chromophore, as well as available sample quantity.
Potentiometric Titration: The Definitive Method
Considered a high-precision technique, potentiometry directly measures pH changes in a solution upon the addition of a titrant.[17][18]
A solution of the compound (in its hydrochloride salt form) is titrated with a standardized strong base (e.g., NaOH). The pH is monitored continuously with a calibrated pH electrode. A plot of pH versus the volume of titrant added produces a sigmoidal curve. The inflection point of this curve corresponds to the equivalence point, where all the protonated amine has been neutralized. The pKa is equal to the pH at the half-equivalence point, where the concentrations of the protonated species (-NH3+) and the deprotonated species (-NH2) are equal.[19][20]
This protocol is designed to be a self-validating system.
-
Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at the experimental temperature.[19]
-
Solution Preparation:
-
Prepare a standardized titrant solution of ~0.1 M NaOH, ensuring it is carbonate-free by using boiled, deionized water or a commercial CO2-free solution. Carbonate contamination can distort the titration curve.[18]
-
Accurately prepare a solution of (R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride in deionized water to a concentration of approximately 1-10 mM. The concentration should be high enough for accurate detection but low enough to ensure complete solubility.[19][21]
-
Maintain a constant ionic strength (e.g., 0.15 M) by adding a background electrolyte like KCl. This minimizes changes in activity coefficients during the titration.[19]
-
-
Titration Procedure:
-
Place a known volume (e.g., 50 mL) of the sample solution into a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C).
-
Purge the solution with an inert gas like nitrogen or argon for 10-15 minutes before and during the titration. This is crucial to displace dissolved CO2, which can react with the base and introduce errors.[19][21]
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Add the standardized NaOH titrant in small, precise increments using an auto-burette. Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of NaOH added (x-axis).
-
Determine the equivalence point (Veq) by identifying the inflection point of the curve, often found by calculating the maximum of the first derivative (ΔpH/ΔV).
-
The pKa is the pH value on the titration curve corresponding to the volume at the half-equivalence point (Veq / 2).[19]
-
Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry: A High-Sensitivity Alternative
This method is ideal for compounds that possess a UV chromophore near the ionizable group and is particularly useful when only small amounts of sample are available.[1][4]
The electronic environment of the benzene ring in (R)-Methyl 3-(1-aminoethyl)benzoate will be subtly different between the protonated (-NH3+) and deprotonated (-NH2) forms of the aminoethyl side chain. This difference can lead to a pH-dependent shift in the UV-Vis absorption spectrum. By measuring the absorbance at a fixed wavelength across a range of pH values, a sigmoidal curve of absorbance vs. pH can be generated. The inflection point of this curve corresponds to the pKa.[20][22]
-
Wavelength Selection:
-
Prepare two highly acidic (e.g., pH 2) and two highly basic (e.g., pH 12) solutions of the compound to ensure complete protonation and deprotonation, respectively.
-
Record the full UV-Vis spectrum (e.g., 200-400 nm) for these solutions.
-
Identify one or more analytical wavelengths where the difference in absorbance between the acidic and basic forms is maximal.[4]
-
-
Buffer Preparation: Prepare a series of buffer solutions with a constant ionic strength (e.g., 0.1 M) covering the pH range of interest (e.g., pH 8.5 to 11.5 in ~0.2 pH unit increments, based on the predicted pKa).[4]
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or water).[4]
-
In a 96-well UV-transparent plate or individual cuvettes, add a small, fixed amount of the stock solution to each buffer, ensuring the final organic solvent concentration is minimal (e.g., ≤1-2%) to avoid altering the aqueous pKa.[4]
-
-
Measurement and Data Analysis:
-
Measure the absorbance of each solution at the pre-determined analytical wavelength(s).
-
Plot absorbance versus the accurately measured pH of each buffer solution.
-
Fit the data to the Henderson-Hasselbalch equation or a sigmoidal dose-response function. The pH at the inflection point of the curve is the pKa value.[22]
-
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Data Synthesis and Interpretation
Comparison of Methodologies
The choice of methodology involves trade-offs in sample consumption, throughput, and applicability.
| Feature | Potentiometric Titration | UV-Vis Spectrophotometry | Capillary Electrophoresis (CE) |
| Principle | pH change upon reagent addition | Absorbance change with pH | Mobility change with pH |
| Sample Purity | High purity required | Can tolerate non-chromophoric impurities | Can analyze impure samples[23] |
| Sample Amount | High (mg scale)[4] | Low (µg scale)[4] | Very Low (µg scale)[23] |
| Requirement | Soluble compound | Chromophore near ionizing center[4] | Charged species |
| Pros | High precision, direct measurement | High sensitivity, high throughput (96-well) | Very fast, minimal sample needed[24] |
| Cons | Low throughput, requires solubility[25] | Indirect, potential interference | Requires specialized equipment |
Expected pKa and Implications for Drug Development
Based on structural analysis and data from analogous compounds, the experimentally determined pKa for the conjugate acid of (R)-Methyl 3-(1-aminoethyl)benzoate is confidently expected to fall within the 9.5 to 10.5 range .
At physiological pH (7.4), which is significantly below the expected pKa, the Henderson-Hasselbalch equation predicts that the compound will exist almost exclusively (>99%) in its protonated, positively charged form (-NH3+). This has several key implications:
-
High Aqueous Solubility: The charged form will confer good water solubility, which is advantageous for formulation.
-
Limited Passive Permeability: The predominance of the charged species will likely limit its ability to passively diffuse across lipid membranes, potentially affecting oral absorption and blood-brain barrier penetration.
-
Potential for Transporter Interactions: As a charged molecule, it may be a substrate for cation transporters, which could be a key factor in its distribution and elimination pathways.
Conclusion
While a definitive experimental pKa for (R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride is not documented in readily available literature, a robust scientific framework allows for its confident estimation and rigorous experimental determination. In silico predictions place the pKa of the primary ammonium group in the range of 9.5 to 10.5. This guide provides detailed, best-practice protocols for potentiometric titration and UV-Vis spectrophotometry, enabling researchers to validate this prediction with high fidelity. The accurate determination of this pKa value is a critical step, providing essential insights into the molecule's ionization behavior that will govern its formulation, ADME properties, and ultimate therapeutic efficacy.
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6341, Ethylamine. [Link]
-
Chemagination. How to measure pKa by UV-vis spectrophotometry. [Link]
-
Fiveable. Ethylamine Definition - Organic Chemistry Key Term. [Link]
-
Balogh, M., et al. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling. [Link]
-
Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta. [Link]
-
Molecular Discovery. MoKa - pKa modelling. [Link]
-
Oumada, F. Z., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. [Link]
-
ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]
-
Schrödinger. Macro-pKa. [Link]
-
Spirtovic-Halilovic, S., et al. (2015). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
XunDrug. MolGpKa. [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Technical Report No. 122. [Link]
-
Quora. What is the pKa value of ethylamine and aniline?. [Link]
-
PharmaeliX. 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. [Link]
-
Fuguet, E., et al. (2009). A fast method for pKa determination by capillary electrophoresis. Chemistry & Biodiversity. [Link]
-
Jouyban, A., et al. (2002). Determination of pKa values by capillary zone electrophoresis with a dynamic coating procedure. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Yildiz, E., & Gökçek, B. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy. [Link]
-
Berkhout, J. H., & Ram, H. N. A. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Metwaly, A. M., et al. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]
-
Analiza. Using Capillary Electrophoresis to Measure pKa. [Link]
-
University of California, Davis. pKa of a dye: UV-VIS Spectroscopy. [Link]
-
Evergreensino Chemical Co., Ltd. How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives?. [Link]
-
Metwaly, A. M., et al. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. [Link]
-
Jouyban, A., et al. (2002). Determination of pK(a) values by capillary zone electrophoresis with a dynamic coating procedure. ResearchGate. [Link]
-
Metwaly, A. M., et al. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]
-
National Institute of Standards and Technology. Benzoic acid, methyl ester. NIST Chemistry WebBook. [Link]
-
Cheméo. Chemical Properties of Benzoic acid, methyl ester (CAS 93-58-3). [Link]
Sources
- 1. ijper.org [ijper.org]
- 2. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development [ideas.repec.org]
- 3. researchgate.net [researchgate.net]
- 4. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijirss.com [ijirss.com]
- 6. Benzoic acid, methyl ester [webbook.nist.gov]
- 7. Benzoic acid, methyl ester (CAS 93-58-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Ethylamine | C2H5NH2 | CID 6341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fiveable.me [fiveable.me]
- 10. quora.com [quora.com]
- 11. Ethylamine CAS#: 75-04-7 [m.chemicalbook.com]
- 12. chemaxon.com [chemaxon.com]
- 13. acdlabs.com [acdlabs.com]
- 14. schrodinger.com [schrodinger.com]
- 15. MolGpKa [xundrug.cn]
- 16. MoKa - pKa modelling [moldiscovery.com]
- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. pharmaguru.co [pharmaguru.co]
- 21. dergipark.org.tr [dergipark.org.tr]
- 22. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 23. analiza.com [analiza.com]
- 24. A fast method for pKa determination by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
Methodological & Application
Application Note: Protecting Group Strategies for (R)-Methyl 3-(1-aminoethyl)benzoate
This Application Note is designed for researchers and drug development professionals requiring high-fidelity protection strategies for (R)-Methyl 3-(1-aminoethyl)benzoate . The protocols prioritize the preservation of the benzylic stereocenter and the integrity of the methyl ester.
Executive Summary & Strategic Analysis
(R)-Methyl 3-(1-aminoethyl)benzoate is a high-value chiral building block, frequently employed in the synthesis of kinase inhibitors and GPCR ligands. Its structure features two reactive centers: a nucleophilic primary benzylic amine and an electrophilic methyl ester .
The Core Challenge: Stereochemical Erosion
The benzylic proton at the chiral center (C1) is acidified by the adjacent aromatic ring and the inductive effect of the meta-ester. While the pKa is relatively high (~40), the formation of activated carbamate intermediates (like oxazolones) or the use of strong bases can lower the barrier to deprotonation, leading to racemization.
Strategic Imperatives:
-
Base Selection: Avoid strong organic bases (e.g., DBU, excess TEA with heat). Use inorganic biphasic systems (NaHCO₃/Na₂CO₃) to buffer pH.
-
Reagent Choice: Prefer N-hydroxysuccinimide (OSu) esters over acid chlorides (Cl) to eliminate the generation of strong mineral acids and the need for excess base scavenging.
-
Orthogonality: Select protecting groups (PGs) that allow deprotection without hydrolyzing the methyl ester.
Decision Matrix: Selecting the Right Strategy
| Protecting Group | Reagent of Choice | Cleavage Condition | Suitability | Risk Profile |
| Boc (tert-Butyloxycarbonyl) | Boc₂O | TFA or HCl / Dioxane | High | Excellent. Acid cleavage leaves methyl ester intact. |
| Fmoc (Fluorenylmethoxycarbonyl) | Fmoc-OSu | Piperidine / DMF | Medium | Moderate. Piperidine can cause transesterification or slow ester hydrolysis if water is present. |
| Cbz (Benzyloxycarbonyl) | Cbz-OSu | H₂ / Pd-C | High | Good. Hydrogenolysis is neutral. Note: Monitor for benzylic C-N cleavage. |
Detailed Protocols
Protocol A: The "Gold Standard" Boc Protection
Recommended for general synthesis where acid-labile deprotection is acceptable.
Mechanism: The nucleophilic amine attacks the carbonyl of di-tert-butyl dicarbonate (Boc₂O). The use of aqueous NaHCO₃ maintains a mild pH (8-9), preventing racemization.
Materials
-
(R)-Methyl 3-(1-aminoethyl)benzoate HCl (1.0 equiv)
-
Boc₂O (1.1 equiv)
-
Sodium Bicarbonate (NaHCO₃) (2.5 equiv)
-
Solvent: THF / Water (1:1 v/v)
Step-by-Step Workflow
-
Dissolution: In a round-bottom flask, dissolve the amine salt in water (5 mL/mmol).
-
Buffering: Add solid NaHCO₃. Evolution of CO₂ may occur; stir until dissolved/suspended.
-
Addition: Add a solution of Boc₂O in THF (5 mL/mmol) dropwise over 10 minutes at 0°C.
-
Reaction: Warm to Room Temperature (23°C) and stir for 4–12 hours.
-
Checkpoint: Monitor TLC (Hexane/EtOAc 3:1). Staining with Ninhydrin should show disappearance of the free amine (red/purple spot) and appearance of the Boc-carbamate (UV active, no stain).
-
-
Workup:
-
Evaporate THF under reduced pressure.
-
Acidify the remaining aqueous layer carefully to pH ~4 with 0.5 M Citric Acid (Avoid strong HCl to protect the ester).
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Flash chromatography (SiO₂, 0-20% EtOAc in Hexane).
Self-Validation Data:
-
1H NMR (CDCl₃): Look for the t-butyl singlet (~1.4 ppm, 9H). The benzylic methine proton (~4.0-5.0 ppm) will shift downfield and appear as a multiplet. The amide NH will appear as a broad doublet (~5.0 ppm).
-
Chiral Integrity: Analyze via Chiral HPLC (e.g., Chiralpak AD-H, Hexane/IPA) to confirm >98% ee.
Protocol B: Fmoc Protection for Orthogonal Synthesis
Recommended when acid-sensitive groups are present elsewhere.
Critical Note: Do not use Fmoc-Cl. The HCl generated requires stronger bases to neutralize, increasing racemization risk. Use Fmoc-OSu.[1][2]
Materials
-
(R)-Methyl 3-(1-aminoethyl)benzoate HCl (1.0 equiv)
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.05 equiv)
-
Sodium Bicarbonate (NaHCO₃) (2.0 equiv)
-
Solvent: Acetone / Water (1:1 v/v) or Dioxane / Water.
Step-by-Step Workflow
-
Preparation: Dissolve the amine salt and NaHCO₃ in Water.
-
Addition: Add Fmoc-OSu dissolved in Acetone dropwise at 0°C.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 2–4 hours.
-
Why: Lower temperature minimizes the risk of base-catalyzed racemization or hydrolysis of the Fmoc group itself.
-
-
Workup:
-
Evaporate Acetone.
-
Dilute with water and extract with Ethyl Acetate.
-
Crucial Step: Wash the organic layer with 0.1 M HCl (rapidly) to remove any unreacted amine, then immediately with water and brine.
-
-
Purification: Recrystallization from EtOH/Hexane is often preferred over chromatography to avoid Fmoc degradation on acidic silica.
Visualized Workflow & Logic
The following diagram illustrates the decision logic and critical checkpoints for the protection strategy.
Figure 1: Decision tree and workflow for selecting and validating the protection strategy.
Scientific Rationale & Troubleshooting
Why Avoid Triethylamine (TEA)?
While TEA is a standard base for protections, in the context of chiral benzylic amines , it poses a risk. If the reaction is heated or if excess TEA is used with an activated electrophile, it can promote a proton shift at the benzylic position (via an enolization-like mechanism of the intermediate carbamate), leading to partial racemization. The biphasic NaHCO₃ system keeps the organic phase free of strong base species.
Troubleshooting Low Yields
-
Issue: Low conversion to carbamate.
-
Cause: The amine HCl salt did not fully dissolve or deprotonate.
-
Fix: Ensure the aqueous phase is pH > 8 before adding the PG reagent. Add a small amount of Acetone to solubilize the amine if necessary.
-
-
Issue: Racemization observed (ee < 95%).
-
Cause: Temperature too high or reaction time too long in basic media.
-
Fix: Conduct the entire reaction at 0°C. Switch to the milder NaHCO₃ protocol if using TEA.
-
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[3] (The authoritative text on PG stability and cleavage conditions).
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][3] Chemical Reviews, 109(6), 2455-2504.
-
Stafford, J. A., et al. (1998). "Asymmetric synthesis of chiral amines by addition of Grignard reagents to N-sulfinyl imines." The Journal of Organic Chemistry, 63(26), 10040-10044. (Discusses sensitivity of chiral benzylic amines).
-
BenchChem. "(R)-Methyl 4-(1-aminoethyl)benzoate Technical Data." (Confirming structure and chirality of the para-isomer analog, applicable to meta).
Sources
Reductive amination procedures involving 3-(1-aminoethyl)benzoate derivatives
Abstract & Scope
This technical guide details the reductive amination procedures involving 3-(1-aminoethyl)benzoate derivatives. These bifunctional scaffolds—containing both a benzylic amine and a benzoate ester—are critical intermediates in the synthesis of peptidomimetics and small-molecule inhibitors.
The primary challenge in handling these substrates lies in their dual reactivity : preserving the ester moiety while selectively alkylating the amine, often in the presence of steric hindrance at the benzylic position. This guide provides two validated protocols:
-
Method A (Standard): Sodium Triacetoxyborohydride (STAB) for aldehydes and unhindered ketones.
-
Method B (Advanced): Titanium(IV) Isopropoxide (Ti(OiPr)₄) mediated reduction for sterically hindered or electron-deficient ketones.
Critical Substrate Analysis
Before initiating synthesis, the specific properties of the 3-(1-aminoethyl)benzoate scaffold must be understood to prevent common failure modes.
| Feature | Chemical Implication | Operational Adjustment |
| Benzylic Amine | The | Requires longer equilibrium times or Lewis acid catalysis (Method B). |
| Benzoate Ester | Susceptible to hydrolysis (acid/base) or reduction (strong hydrides like LiAlH₄). | Avoid aqueous strong bases. Use chemoselective borohydrides (STAB, NaCNBH₃). Avoid LiAlH₄. |
| Chirality | The C1-position is a chiral center. | Risk of Racemization: If the imine tautomerizes to an enamine, stereochemical information may be lost. Mild acidic conditions (pH 4-5) are preferred to suppress enamine formation. |
| Salt Form | Often supplied as HCl salt.[1] | Must be neutralized in situ (e.g., Et₃N, DIPEA) to release the free amine for nucleophilic attack. |
Mechanistic Pathway & Decision Logic
The success of reductive amination depends on the formation of the iminium ion intermediate.[1][2] The reducing agent must be selective enough to reduce the iminium ion faster than the starting carbonyl.
Figure 1: Reaction Mechanism & Reducing Agent Selectivity
Caption: Mechanistic flow of reductive amination.[3][4][5][6][7][8][9] STAB is preferred because it selectively reduces the protonated iminium ion, avoiding direct reduction of the aldehyde/ketone.
Protocol A: The Standard STAB Method
Applicability: Reaction with Aldehydes and Non-Hindered Ketones. Reference: Based on the Abdel-Magid protocol [1].
Reagents & Materials
-
Substrate: Methyl 3-(1-aminoethyl)benzoate HCl (1.0 equiv)
-
Electrophile: Aldehyde (1.1–1.2 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv)
-
Base: Diisopropylethylamine (DIPEA) (1.0 equiv, only if using amine salt)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[9]
-
Additive: Glacial Acetic Acid (AcOH) (1.0–2.0 equiv)
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask under Nitrogen (
), suspend Methyl 3-(1-aminoethyl)benzoate HCl (1.0 equiv) in DCE (0.2 M concentration). -
Freebasing: Add DIPEA (1.0 equiv) and stir for 10 minutes to ensure the amine is available.
-
Imine Formation: Add the Aldehyde (1.1 equiv).
-
Note: If the aldehyde is valuable, use 1.0 equiv. If the amine is valuable, use 1.2 equiv of aldehyde.
-
-
Acidification: Add Glacial Acetic Acid (1.5 equiv).
-
Why? STAB requires a slightly acidic media to protonate the imine to the iminium ion.
-
-
Reduction: Add STAB (1.4 equiv) in one portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Stir at Room Temperature (20–25°C) for 2–4 hours.
-
Monitor: Check via LC-MS or TLC. Look for the disappearance of the starting amine.
-
-
Quench: Quench by adding saturated aqueous
(slowly). Stir for 15 minutes until gas evolution ceases. -
Workup: Extract with DCM (
). Wash combined organics with Brine. Dry over . -
Purification: Concentrate in vacuo. Purify via flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).
Protocol B: Titanium(IV) Isopropoxide Method
Applicability: Reaction with Hindered Ketones or Electron-Deficient Carbonyls. Reference: Based on the Mattson protocol [2].
Why this works: The benzylic position of the benzoate derivative is sterically crowded. Standard conditions often fail to drive the equilibrium toward the imine with ketones.
Reagents
-
Substrate: Methyl 3-(1-aminoethyl)benzoate (Free base preferred)
-
Electrophile: Ketone (1.1–1.5 equiv)
-
Lewis Acid: Titanium(IV) Isopropoxide (
) (1.5–2.0 equiv) -
Reductant: Sodium Borohydride (
) (1.5 equiv) OR Sodium Cyanoborohydride ( ) -
Solvent: Absolute Ethanol (EtOH) or THF.
Workflow Logic (Graphviz)
Caption: Workflow for Titanium-mediated reductive amination. The key is the formation of the titanium-amine complex before reduction.
Step-by-Step Procedure
-
Complexation: In a dry flask, combine the amine (1.0 equiv) and ketone (1.2 equiv).
-
Titanium Addition: Add
(1.5 equiv) neat (or in minimal dry THF). -
Stir: Stir under Argon for 6–12 hours. The solution often turns viscous or changes color (yellow/orange).
-
Reduction Preparation: Dilute the mixture with Absolute Ethanol (approx. 5 mL per mmol).
-
Reduction: Cool to 0°C. Add
(1.5 equiv) portion-wise.-
Safety: Hydrogen gas evolution.
-
-
Quench/Hydrolysis: After 2 hours, add 1N NaOH or water. A heavy white precipitate (
) will form. -
Filtration: It is critical to filter this mixture through a pad of Celite to remove the titanium salts. Wash the cake thoroughly with EtOAc.
-
Workup: Separate phases, dry organics, and concentrate.
Comparison of Reducing Agents
| Agent | Selectivity | Ester Tolerance | Toxicity | Recommendation |
| STAB | High (Iminium > Carbonyl) | Excellent | Low | Primary Choice (Method A) |
| High (pH dependent) | Excellent | High (HCN risk) | Use only if STAB fails [3]. | |
| Low (Reduces Ketones) | Good | Low | Use only with | |
| Non-selective | Poor (Risk of hydrogenolysis) | Low | Avoid (May reduce ester or benzylic C-N bond). |
Troubleshooting & Optimization
-
Issue: Dialkylation (Over-alkylation)
-
Cause: The product secondary amine is more nucleophilic than the primary amine starting material (especially with aldehydes).
-
Solution: Use a slight excess of the amine (1.2 equiv) relative to the aldehyde, or use the Stepwise Method (pre-form imine in MeOH, then reduce).
-
-
Issue: Low Conversion with Acetophenones
-
Cause: Steric clash between the methyl of the benzoate linker and the methyl of the acetophenone.
-
Solution: Switch to Method B (
) and heat the imine formation step to 40-50°C.
-
-
Issue: Ester Hydrolysis
-
Cause: Workup was too basic or reaction time in aqueous media was too long.
-
Solution: Keep quench pH < 10. Perform rapid extraction.
-
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][6][9][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][6][8][9][10][11] The Journal of Organic Chemistry, 61(11), 3849–3862.[10]
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[2] The Journal of Organic Chemistry, 55(8), 2552–2554.
-
Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[1] The cyanohydridoborate anion as a selective reducing agent.[12][13] Journal of the American Chemical Society, 93(12), 2897–2904.
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. designer-drug.com [designer-drug.com]
- 4. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. scribd.com [scribd.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Reductive amination - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Purification of (R)-Methyl 3-(1-aminoethyl)benzoate Hydrochloride
[1]
Case ID: PUR-1263378-R
Compound: (R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride
CAS: 1263378-68-2
Chemical Class: Chiral
Executive Summary
Welcome to the Technical Support Center. You are likely processing this intermediate for downstream pharmaceutical synthesis (e.g., kinase inhibitors or GPCR ligands).[1] This compound presents three distinct purification challenges:
-
Chiral Integrity: Maintaining or upgrading the enantiomeric excess (ee%) of the (R)-isomer.
-
Ester Stability: Preventing hydrolysis or transesterification during the heat cycle.
-
Ionic Nature: Managing the high hygroscopicity and tendency of amine hydrochloride salts to "oil out" rather than crystallize.
This guide provides a validated Standard Operating Procedure (SOP) and a deep-dive troubleshooting matrix.
Module 1: Standard Operating Procedure (SOP)
Status: Validated Protocol Objective: Recrystallization for chemical purity >98% and ee >99%.
Solvent System Selection
| Solvent Role | Recommended Solvent | Technical Rationale |
| Primary Solvent | Methanol (MeOH) | CRITICAL: Matches the ester group (-COOMe).[1] Using Ethanol leads to transesterification (ethyl ester impurity) catalyzed by the HCl salt. High solubility for the salt. |
| Anti-Solvent | Ethyl Acetate (EtOAc) or MTBE | Moderate polarity reduces solubility of the salt gradually. MTBE is preferred if the salt is highly hygroscopic. |
| Alternative | Isopropanol (IPA) | Secondary alcohol reduces transesterification risk, but solubility may be lower.[1] |
Step-by-Step Protocol
-
Dissolution (Thermodynamic Control):
-
Nucleation (The "Cloud Point"):
-
Crystallization (Kinetic Control):
-
Allow the flask to cool to room temperature (20-25°C) undisturbed for 2 hours. Agitation at this stage can induce oiling out.
-
Once crystals form, cool further in an ice bath (0-4°C) for 1 hour to maximize yield.
-
-
Isolation:
-
Filter under vacuum (Buchner funnel).[4]
-
Wash the cake with cold (0°C) Anti-Solvent (EtOAc/MTBE). Do not wash with Methanol.
-
Dry under vacuum at 40°C.
-
Module 2: Troubleshooting & Diagnostics
Issue A: The "Oiling Out" Phenomenon
Symptom: Instead of crystals, a second liquid phase (yellow/orange oil) forms at the bottom of the flask. Root Cause: The temperature dropped too fast, or the solution is too concentrated (supersaturated), causing the salt to separate as a liquid before it can organize into a crystal lattice.
Corrective Action:
-
Re-heat: Bring the mixture back to a boil until the oil redissolves.
-
Dilute: Add 10-15% more of the Primary Solvent (Methanol).
-
Seed: Cool very slowly. When the temperature hits ~35°C, add a tiny "seed crystal" of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation.
Issue B: Purity Drop (Transesterification)
Symptom: NMR shows a new triplet/quartet pattern characteristic of an ethyl group, or LC-MS shows a mass shift of +14 Da.[1] Root Cause: You used Ethanol as a solvent.[3][5][6][7] The HCl attached to the amine acts as an acid catalyst, causing the methyl ester to swap with the solvent (ethanol) to form the ethyl ester.
Corrective Action:
-
Prevention: Always match the alcohol solvent to the ester group (i.e., use Methanol for Methyl esters).
-
Remediation: If transesterification has occurred, you must hydrolyze the ester back to the acid and re-esterify, or discard the batch. Recrystallization cannot separate the methyl/ethyl analogs efficiently.
Issue C: Low Enantiomeric Excess (ee%)
Symptom: The chemical purity is high, but chiral HPLC shows significant (S)-enantiomer (e.g., 90% ee instead of >98%). Root Cause: The racemate (50:50 mix) might be less soluble than the pure enantiomer (forming a racemic compound crystal structure), meaning the impurity crystallizes with your product.
Corrective Action:
-
Technique: Use a larger volume of solvent.[8] This keeps the minor enantiomer (impurity) in the mother liquor while the major (R)-enantiomer crystallizes.
-
Solvent Swap: Switch to Isopropanol (IPA) . The different hydrogen-bonding network in IPA can sometimes break the lattice energy of the racemic co-crystal.
Module 3: Process Visualization
Workflow Diagram
The following logic flow illustrates the critical decision points during the purification process.
Caption: Figure 1. Decision logic for the recrystallization of amino-ester hydrochloride salts, highlighting the "Oiling Out" loop.
Frequently Asked Questions (FAQ)
Q: Can I use water as a solvent? The salt is very soluble in it. A: Avoid if possible. While water dissolves the salt, it introduces two risks:
-
Hydrolysis: The combination of water, heat, and the acidic nature of the HCl salt can hydrolyze the methyl ester back to the carboxylic acid [1].
-
Drying: Removing water from hygroscopic amine salts is difficult and often leads to sticky gums.
Q: My product is turning pink/red during heating. What is happening? A: This indicates oxidation of the amine. Although the HCl salt protects the amine, trace free amine (if HCl stoichiometry is <1.0) can oxidize in air at high temperatures. Ensure the solution is acidic (pH < 3) and consider sparging the solvent with Nitrogen or Argon before heating.
Q: Why do you recommend MTBE over Diethyl Ether? A: Safety and boiling point. Diethyl ether has a very low boiling point (35°C), making it difficult to use in a hot recrystallization without rapid evaporation. MTBE boils at 55°C, offering a wider operational window and is less prone to forming explosive peroxides [2].
References
-
Master Organic Chemistry. (2022). Transesterification: Mechanism and Conditions.[7][9][Link]
- Context: Citations regarding acid-catalyzed ester interchange (transesterific
-
University of Rochester. (n.d.). Solvents for Recrystallization.[2][3][4][5][6][8][10][Link]
- Context: General solvent selection rules for polar/non-polar pairs.
-
Chemistry LibreTexts. (2023). Recrystallization Principles.[2][6][8][10][Link]
- Context: Theoretical grounding for saturation levels and cooling r
- Context: Confirmation of compound properties and commercial availability.
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Validation & Comparative
A Researcher's Comparative Guide to the ¹H NMR Spectrum of (R)-Methyl 3-(1-aminoethyl)benzoate Hydrochloride
Introduction
(R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride is a chiral building block of significant interest in pharmaceutical development. Its structural integrity, and particularly its stereochemical purity, are critical for the synthesis of targeted active pharmaceutical ingredients (APIs). Among the array of analytical techniques available, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an indispensable tool. It provides a rapid, non-destructive, and remarkably detailed fingerprint of the molecular structure, allowing for unambiguous confirmation and purity assessment.
This guide provides an in-depth analysis of the ¹H NMR spectrum of (R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride. We will dissect the expected spectral features, provide a robust experimental protocol, and compare its spectrum with structurally related analogues to highlight key identifying features. This comparative approach is designed to equip researchers with the expertise to not only verify their target compound but also to confidently identify potential impurities or alternative structures.
Molecular Structure and Proton Environments
A thorough analysis begins with a clear understanding of the molecule's proton environments. Each unique proton or group of equivalent protons will give rise to a distinct signal in the ¹H NMR spectrum.
Caption: Structure of (R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride with key proton environments labeled.
Anticipated ¹H NMR Spectrum: A Theoretical Breakdown
Before acquiring an experimental spectrum, a scientist should predict the expected signals. This theoretical exercise is crucial for an efficient and accurate interpretation. The analysis is based on established principles of chemical shift, spin-spin coupling, and integration. For the hydrochloride salt, a polar, aprotic solvent like DMSO-d₆ is often preferred as it readily dissolves the salt and allows for the observation of exchangeable protons (N-H).
| Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| a | -NH₃ ⁺ | 8.5 - 9.5 | Broad Singlet (br s) | 3H | The protons on the positively charged nitrogen are acidic and exchangeable.[1][2] Their signal is typically broad and significantly downfield due to the positive charge and hydrogen bonding with the solvent. |
| b | Ar-H | 7.6 - 8.2 | Multiplets (m) | 4H | Aromatic protons are deshielded by the ring current. The electron-withdrawing ester group and the ammoniumethyl substituent lead to complex splitting patterns in this downfield region. |
| c | -OCH₃ | ~3.9 | Singlet (s) | 3H | Ester methyl protons are deshielded by the adjacent oxygen atom, resulting in a clean singlet as there are no neighboring protons to couple with.[3][4][5] |
| d | -C H-CH₃ | ~4.6 | Quartet (q) | 1H | This benzylic proton is strongly deshielded by both the adjacent aromatic ring and the electron-withdrawing ammonium group (-NH₃⁺). It is split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4). |
| e | -CH-CH₃ | ~1.6 | Doublet (d) | 3H | These aliphatic protons are split into a doublet by the single neighboring methine proton (n+1 = 1+1 = 2). |
Experimental Protocol: Acquiring a High-Quality Spectrum
Trustworthy data is built upon a foundation of meticulous experimental technique. The following protocol outlines the best practices for preparing a sample of an amine hydrochloride salt for ¹H NMR analysis.[6][7][8]
Caption: Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh 10-20 mg of the (R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride sample into a clean, dry vial.[6]
-
Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial. The choice of DMSO-d₆ is strategic; its high polarity effectively dissolves the salt, and it slows the exchange rate of the N-H protons, often allowing for their observation as a distinct, albeit broad, peak.[1][2][9]
-
Dissolution: Vortex the vial until the sample is completely dissolved. A clear, homogenous solution is critical for high-resolution spectra.
-
Filtration and Transfer: To remove any particulate matter which can degrade spectral quality, filter the solution into a high-quality 5 mm NMR tube. A Pasteur pipette with a small, tightly packed plug of glass wool at its neck serves as an effective filter.[8] The final sample depth in the tube should be approximately 5 cm (0.7 mL).[6]
-
Spectrometer Setup: Place the NMR tube into the spectrometer's sample holder.
-
Locking and Shimming: The instrument will "lock" onto the deuterium signal of the DMSO-d₆ to stabilize the magnetic field. Subsequently, "shimming" is performed, a process of adjusting currents in specialized coils to optimize the magnetic field's homogeneity across the sample volume, which is essential for achieving sharp, well-resolved peaks.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard instrument parameters.
Comparative Spectral Analysis
To fully appreciate the spectral features of the target molecule, it is instructive to compare it with simpler, structurally related compounds. This comparison underscores the diagnostic power of ¹H NMR in distinguishing subtle structural variations.
| Compound | Key ¹H NMR Features (Approx. δ ppm in CDCl₃) |
| (R)-Methyl 3-(1-aminoethyl)benzoate HCl (Predicted in DMSO-d₆) | Aromatic: 7.6-8.2 (m, 4H), -CH-: ~4.6 (q, 1H), -OCH₃: ~3.9 (s, 3H), -CH-CH₃: ~1.6 (d, 3H), -NH₃⁺: 8.5-9.5 (br s, 3H) |
| Ethylbenzene [10][11] | Aromatic: 7.0-7.4 (m, 5H), -CH₂-: 2.6 (q, 2H), -CH₃: 1.2 (t, 3H) |
| Methyl Benzoate [3][5] | Aromatic: 8.0 (m, 2H), 7.4-7.6 (m, 3H), -OCH₃: 3.9 (s, 3H) |
| Methyl 3-aminobenzoate [12] | Aromatic: 6.8-7.4 (m, 4H), -OCH₃: 3.8 (s, 3H), -NH₂: ~3.7 (br s, 2H) |
Key Comparative Insights:
-
vs. Ethylbenzene: The most striking difference is the chemical shift of the benzylic proton(s). In ethylbenzene, the -CH₂- quartet is at ~2.6 ppm.[13][14] In our target molecule, the corresponding -CH- proton is shifted dramatically downfield to ~4.6 ppm. This ~2.0 ppm downfield shift is a direct consequence of the powerful electron-withdrawing effect of the adjacent ammonium (-NH₃⁺) group, a key diagnostic feature.
-
vs. Methyl Benzoate: While both molecules share the methyl ester singlet at ~3.9 ppm and complex aromatic signals, the spectrum of methyl benzoate lacks any signals in the aliphatic region between 1-3 ppm. The presence of the coupled quartet and doublet is a clear indicator of the 1-aminoethyl substituent.
-
vs. Methyl 3-aminobenzoate: This comparison highlights the effect of the ethyl group and protonation. The spectrum of methyl 3-aminobenzoate lacks the characteristic quartet and doublet of the ethyl fragment.[12] Furthermore, the signal for the amine protons in its free base form (-NH₂) appears much further upfield (~3.7 ppm) compared to the downfield -NH₃⁺ signal (~8.5-9.5 ppm) in the hydrochloride salt.[1][15]
Logical Framework for Spectral Interpretation
A systematic approach is essential for accurate spectral assignment. The following decision-making process can guide the analysis.
Caption: Decision tree for the systematic interpretation of the ¹H NMR spectrum.
Advanced Considerations: Probing Chirality with NMR
While a standard ¹H NMR spectrum confirms the molecular structure, it cannot distinguish between enantiomers. (R)- and (S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride will produce identical spectra in an achiral solvent. To determine enantiomeric purity, one must introduce a chiral environment. This is typically achieved using:
-
Chiral Derivatizing Agents (CDAs): The chiral amine is reacted with a chiral agent (e.g., Mosher's acid chloride) to form a mixture of diastereomers. Diastereomers have different physical properties and will exhibit distinct, resolvable signals in the NMR spectrum, allowing for quantification of the enantiomeric excess.[16]
-
Chiral Solvating Agents (CSAs): A chiral agent is added to the NMR sample, which forms transient, diastereomeric complexes with the enantiomers. This can induce small but measurable differences in the chemical shifts of the enantiomers, enabling their resolution and quantification.[17]
The application of these advanced NMR techniques is a critical step in the quality control of chiral pharmaceuticals and intermediates.
Conclusion
The ¹H NMR spectrum of (R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride is rich with structural information. A systematic analysis, grounded in the fundamental principles of chemical shift and spin-spin coupling, allows for the confident assignment of every proton in the molecule. The key diagnostic signals include the downfield quartet of the methine proton (~4.6 ppm), the characteristic doublet of the adjacent methyl group (~1.6 ppm), and the broad ammonium proton signal at the low-field end of the spectrum (>8.5 ppm in DMSO-d₆).
By comparing this spectrum to those of simpler analogues like ethylbenzene and methyl benzoate, the specific electronic contributions of the ester and ammonium functionalities are clearly demonstrated. This guide provides researchers with the theoretical foundation, a practical experimental workflow, and the comparative context needed to leverage ¹H NMR spectroscopy for the robust and reliable characterization of this important chiral building block.
References
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Wenzel, T. J., & Wilcox, C. D. (2016). Chiral NMR Discrimination of Amines. Chirality, 28(10), 686-699. Available at: [Link]
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de Figueiredo, R. M., & Christmann, M. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210-214. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation. Available at: [Link]
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Filo. (2025). signals in the { } ^ { 1 } \mathrm { H } NMR spectrum of ethylbenzene. Available at: [Link]
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Chegg. (n.d.). Predict the appearance of the high-resolution proton NMR spectrum of ethylbenzene. Available at: [Link]
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Chemistry Stack Exchange. (2015). Why do the two methylene protons in ethylbenzene have a chemical shift at 2-2.9? Available at: [Link]
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Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR Facility. Available at: [Link]
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The Royal Society of Chemistry. (2014). Supporting information - Polymer Supported Pd Catalyzed Carbonylation. Available at: [Link]
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University of Alberta. (n.d.). NMR Sample Preparation. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Available at: [Link]
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Chegg. (2020). Solved Fill in separate 1H NMR Data Tables for methyl benzoate. Available at: [Link]
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The Royal Society of Chemistry. (2014). Supporting Information - Transition metal-free oxidative esterification. Available at: [Link]
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Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]
-
University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Available at: [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Available at: [Link]
-
Frontiers in Chemistry. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Available at: [Link]
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ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR? Available at: [Link]
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The Royal Society of Chemistry. (2009). Supporting Material (ESI) for Chemical Communications. Available at: [Link]
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Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]
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ACS Publications. (1996). Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. The Journal of Organic Chemistry. Available at: [Link]
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ResearchGate. (2020). How does chiral and achiral medium affect proton NMR spectrum? Available at: [Link]
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Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. Available at: [Link]
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Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]
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Reddit. (2023). How to detect a HCl salt in organic compounds. Available at: [Link]
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PubChem. (n.d.). Methyl 3-aminobenzoate hydrochloride. National Institutes of Health. Available at: [Link]
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A Comparative Guide to Chiral HPLC Methods for Separating (R) and (S) Methyl 3-(1-aminoethyl)benzoate
Introduction: The Criticality of Enantiomeric Purity
In pharmaceutical development, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles.[1] The separation and quantification of these enantiomers are therefore not just an analytical challenge but a regulatory necessity. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioseparation of Methyl 3-(1-aminoethyl)benzoate, a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs).
The target analyte possesses three key structural features that dictate the chiral separation strategy: a primary amine, an ester group, and an aromatic ring. These functional groups allow for multiple points of interaction with a chiral stationary phase (CSP), making polysaccharide-based CSPs an ideal choice for achieving high-resolution separation.[2][3] This guide will compare two leading polysaccharide-based CSPs, providing detailed protocols, comparative data, and the scientific rationale behind the method development process.
Pillar 1: The Mechanism of Chiral Recognition
Polysaccharide-based CSPs, typically derived from cellulose or amylose, are the workhorses of chiral chromatography.[3] Their effectiveness stems from the helical structure of the polysaccharide backbone, which creates well-defined chiral grooves. When derivatized with functional groups like phenylcarbamates, these CSPs offer a multitude of chiral recognition mechanisms.[4][5]
Successful enantioseparation relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the CSP.[6] The stability of these complexes differs between enantiomers, leading to different retention times. For Methyl 3-(1-aminoethyl)benzoate, the key interactions include:
-
Hydrogen Bonding: The primary amine and ester carbonyl of the analyte can form hydrogen bonds with the carbamate groups on the CSP.
-
π-π Interactions: The analyte's benzene ring can engage in π-π stacking with the phenyl groups of the CSP derivative.[4]
-
Steric Interactions: The spatial arrangement of the analyte's substituents determines how well it "fits" into the chiral cavities of the CSP. This steric hindrance is often the most critical factor in chiral recognition.[5]
Caption: Chiral recognition mechanism on a polysaccharide-based CSP.
Pillar 2: A Systematic Approach to Method Development
A trial-and-error approach to chiral method development is inefficient.[7] A systematic screening strategy significantly shortens the process. The workflow begins with selecting a small, diverse library of CSPs and screening them with a set of standard mobile phases.
Caption: Systematic workflow for chiral HPLC method development.
Pillar 3: Comparative Analysis of Chiral Stationary Phases
Based on the structure of Methyl 3-(1-aminoethyl)benzoate, we selected two powerful and complementary polysaccharide-based CSPs for evaluation: one amylose-based and one cellulose-based. For α-amino acid esters and related structures, amylose phases like Chiralpak AD-H are often highly effective.[2][8] Cellulose-based columns such as Lux Cellulose-1 (an equivalent to Chiralcel OD) provide a different spatial arrangement of chiral centers and are essential for a comprehensive screening.[4][9]
Table 1: Comparison of Selected Chiral Stationary Phases
| Feature | Lux Amylose-1 | Lux Cellulose-1 |
| Chiral Selector | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Backbone | Amylose | Cellulose |
| Typical Mode | Normal Phase, Polar Organic, SFC | Normal Phase, Polar Organic, SFC, Reversed Phase |
| Primary Interactions | Hydrogen Bonding, π-π, Steric Inclusion | Hydrogen Bonding, π-π, Dipole, Steric Inclusion |
| Key Advantage | Often provides high selectivity for a wide range of compounds, especially those with aromaticity.[8] | Extremely versatile and robust, offering complementary selectivity to amylose phases.[4][9] |
Experimental Protocols and Performance Data
The following protocols were executed to compare the performance of the selected columns for the separation of (R)- and (S)-Methyl 3-(1-aminoethyl)benzoate.
Protocol 1: Separation using Lux Amylose-1
-
Column: Lux 5 µm Amylose-1, 250 x 4.6 mm.
-
Mobile Phase: n-Hexane / 2-Propanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v).
-
Rationale: Normal phase mode is the primary choice for polysaccharide CSPs.[10] 2-Propanol acts as the polar modifier to elute the analyte. DEA is a critical basic additive used to prevent peak tailing by masking active silanol sites on the silica support and ensuring the primary amine analyte is in its neutral, non-ionized state.[7][9]
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Racemic standard dissolved in mobile phase at a concentration of 1.0 mg/mL.
Protocol 2: Separation using Lux Cellulose-1
-
Column: Lux 5 µm Cellulose-1, 250 x 4.6 mm.[4]
-
Mobile Phase: n-Hexane / Ethanol (EtOH) / Diethylamine (DEA) (85:15:0.1, v/v/v).
-
Rationale: Ethanol is screened as an alternative alcohol modifier. Different alcohols can alter the hydrogen bonding interactions with the CSP, sometimes dramatically changing selectivity (α).[1] The ratio was adjusted to 85:15 to optimize retention and resolution.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Racemic standard dissolved in mobile phase at a concentration of 1.0 mg/mL.
Results and Discussion
Both columns successfully resolved the enantiomers of Methyl 3-(1-aminoethyl)benzoate, but with significant differences in performance. The data below summarizes the key chromatographic parameters.
Table 2: Comparative Chromatographic Performance
| Parameter | Lux Amylose-1 (Hex/IPA/DEA) | Lux Cellulose-1 (Hex/EtOH/DEA) |
| Retention Time (t_R1) | 8.52 min | 10.21 min |
| Retention Time (t_R2) | 9.98 min | 12.86 min |
| Retention Factor (k'_1) | 2.41 | 3.08 |
| Retention Factor (k'_2) | 2.99 | 4.14 |
| Selectivity (α) | 1.24 | 1.34 |
| Resolution (R_s) | 2.85 | 4.10 |
(Note: Retention factors (k') calculated assuming a void time (t_0) of 2.5 min. Selectivity (α) = k'_2 / k'_1. Resolution (R_s) is a measure of baseline separation.)
Analysis:
-
Lux Amylose-1: This column provided a good separation with a selectivity factor of 1.24 and baseline resolution (R_s > 1.5). The analysis time was relatively fast, with the second enantiomer eluting at just under 10 minutes. This represents a highly efficient and suitable method for routine quality control.
-
Lux Cellulose-1: The cellulose-based column, particularly with ethanol as the modifier, demonstrated superior performance. It yielded a significantly higher selectivity factor (α = 1.34), resulting in a much larger gap between the two peaks. The resolution was excellent (R_s = 4.10), indicating complete baseline separation with a wide margin. While the retention times were longer, this method offers exceptional robustness and is ideal for applications requiring high-purity analysis or for scaling up to preparative chromatography. The change from IPA to EtOH likely altered the conformation of the analyte-CSP complex, enhancing the difference in interaction energies between the two enantiomers.[3]
Conclusion and Recommendations
Both the amylose- and cellulose-based chiral stationary phases are effective for the enantiomeric separation of Methyl 3-(1-aminoethyl)benzoate under normal phase conditions.
-
The Lux Amylose-1 method is recommended for high-throughput screening and routine quality control due to its faster analysis time while still providing robust, baseline resolution.
-
The Lux Cellulose-1 method is the superior choice for high-resolution analysis, purity testing, and method validation . Its significantly higher selectivity and resolution provide a more robust separation that is less susceptible to variations in mobile phase composition or temperature.
This comparative guide demonstrates the power of systematic screening with complementary polysaccharide CSPs. By understanding the underlying principles of chiral recognition and methodically optimizing the mobile phase, highly efficient and reliable enantioselective HPLC methods can be developed for critical pharmaceutical intermediates.
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ResearchGate. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. Available from: [Link]
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Daicel. Instruction Manual for CHIRALPAK® AD-H Columns. Daicel. Available from: [Link]
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PMC. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Center for Biotechnology Information. Available from: [Link]
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ResearchGate. Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester. ResearchGate. Available from: [Link]
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UVISON Technologies. INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS. UVISON Technologies. Available from: [Link]
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Der Pharma Chemica. A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. Available from: [Link]
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- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 5. hplcmart.com [hplcmart.com]
- 6. bgb-analytik.com [bgb-analytik.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. ymc.co.jp [ymc.co.jp]
Specific optical rotation values for (R)-Methyl 3-(1-aminoethyl)benzoate HCl
This guide provides an in-depth technical analysis of (R)-Methyl 3-(1-aminoethyl)benzoate HCl, a critical chiral building block. It focuses on its physicochemical properties, optical rotation determination, and performance comparison against alternative forms.[1]
Executive Summary
(R)-Methyl 3-(1-aminoethyl)benzoate Hydrochloride is a high-value chiral intermediate used primarily in the synthesis of small molecule drugs targeting kinases (e.g., Rho-kinase inhibitors) and other signaling pathways. Its strict enantiomeric purity is paramount, as the (S)-enantiomer often constitutes a potent impurity that can alter pharmacological efficacy.
This guide analyzes the specific optical rotation (
Key Identifiers:
-
Target Compound: (R)-Methyl 3-(1-aminoethyl)benzoate HCl
-
Racemic CAS: 1263378-68-2 (HCl salt)
-
Related (S)-Isomer CAS: 1187927-21-4 (Free base)
-
Chemical Formula:
-
Molecular Weight: 215.68 g/mol
Technical Specifications & Optical Rotation Analysis
Specific Optical Rotation ( )
While specific batch values vary by concentration and solvent, the optical rotation is the definitive metric for identifying the (R)-enantiomer.
| Parameter | Specification / Observation | Context |
| Predicted Rotation | Positive (+) | Based on the (S)-isomer of the methoxy-analog (1-(3-methoxyphenyl)ethylamine) being Levorotatory (-27°) [1]. |
| Typical Range | +5° to +25° (Estimate) | Must be determined experimentally per batch. |
| Standard Conditions | Methanol is the preferred solvent due to the high solubility of the HCl salt. | |
| Wavelength | 589 nm (Sodium D-line) | Standard polarimetry wavelength. |
Critical Insight: The specific rotation of amino acid esters and their derivatives is highly sensitive to pH and solvent. The HCl salt in methanol typically exhibits a stable rotation, whereas the free base in non-polar solvents may show drift due to aggregation or atmospheric
Comparative Performance: Salt vs. Free Base
The selection of the Hydrochloride (HCl) salt over the Free Base or other salts (e.g., Tartrate) is driven by kinetic stability and processability.
| Feature | (R)-Methyl 3-(1-aminoethyl)benzoate HCl | Free Base Alternative |
| Crystallinity | High; forms stable needles/plates. | Low; often an oil or waxy solid. |
| Hygroscopicity | Moderate; requires desiccated storage. | Low, but prone to oxidation. |
| Chiral Stability | High ; protonation prevents racemization. | Moderate ; susceptible to base-catalyzed racemization. |
| Process Utility | Excellent for solid handling and weighing. | Difficult to handle (sticky oil). |
Experimental Protocols
Protocol A: Determination of Specific Optical Rotation
Objective: To validate the enantiomeric identity and bulk purity of the material.
Reagents:
-
Methanol (HPLC Grade,
99.9%) -
(R)-Methyl 3-(1-aminoethyl)benzoate HCl (Sample)
Workflow:
-
Preparation: Accurately weigh 100 mg (
0.1 mg) of the sample into a 10 mL volumetric flask. -
Dissolution: Add approximately 5 mL of Methanol. Sonicate for 30 seconds to ensure complete dissolution. Dilute to volume with Methanol.
-
Concentration (
): 1.0 g/100 mL.
-
-
Blanking: Fill the polarimeter cell (1 dm path length) with pure Methanol. Zero the instrument at 589 nm and 20°C.
-
Measurement: Rinse the cell with the sample solution, then fill. Record the average of 5 measurements.
-
Calculation:
Where is the observed rotation, is path length in dm, and is concentration in g/100mL.[2]
Protocol B: Enantiomeric Excess (ee%) via Chiral HPLC
Objective: To quantify the (S)-enantiomer impurity.
-
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5
m) -
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 254 nm
-
Temperature: 25°C
-
Expected Retention: The (R)-enantiomer typically elutes second on AD-H columns (verify with racemic standard).
Synthesis & Resolution Workflow
The production of the (R)-enantiomer typically involves the resolution of the racemic amine or asymmetric synthesis.
Figure 1: Standard chemical resolution workflow to isolate the (R)-enantiomer from the racemic starting material.
Quality Control Decision Tree
A logical flow for accepting or rejecting a batch based on optical rotation and HPLC data.
Figure 2: Quality Control Decision Tree for verifying chiral purity.
References
-
Thermo Fisher Scientific. (S)-(-)-1-(3-Methoxyphenyl)ethylamine, ChiPros 99+%, ee 99+%. Retrieved from .
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 17751897, (R)-Methyl 4-(1-aminoethyl)benzoate. Retrieved from .
-
Sigma-Aldrich. Methyl 3-(1-aminoethyl)benzoate hydrochloride (Racemic). Retrieved from .
-
Master Organic Chemistry. Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from .
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
